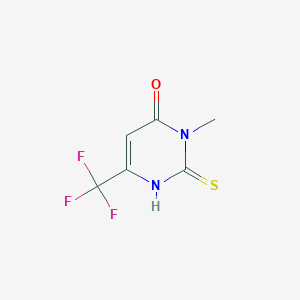
6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione, also known as AMPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Molecular Tweezers and Complex Formation : A study by Tsuchido et al. (2014) explored the dynamic properties of molecular tweezers with a bis(2-hydroxyphenyl)pyrimidine backbone, which prefer a U-shaped conformation. This work illustrates the potential of such structures in forming complexes with other molecules, indicative of the utility of pyrimidine derivatives in developing novel molecular recognition systems. The findings were significant for understanding molecular interactions and designing molecular machines or sensors (Tsuchido, Suzaki, Ide, & Osakada, 2014).
Synthesis of Pyrido[2,3-d]pyrimidines : Popova et al. (2017) reported on the condensation of trifluoroacetyl-substituted chromenes with 6-aminothiouracil to produce pyrido[2,3-d]pyrimidine derivatives. This synthesis pathway underscores the potential of pyrimidine derivatives in organic synthesis, contributing to the development of new heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Popova, Osipov, Osyanin, & Klimochkin, 2017).
Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid : Research by Sukach et al. (2015) on the synthesis of trifluoromethylated analogues of dihydroorotic acid analogues showcases the application of pyrimidinethione derivatives in medicinal chemistry. The work highlights the compound's utility in creating biologically active molecules that could serve as precursors or analogues for drug development, particularly in the area of antiviral and anticancer agents (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).
Development of Anti-Inflammatory and Analgesic Agents : A study conducted by Muralidharan, James Raja, and Deepti (2019) involved the synthesis of novel pyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents. This research indicates the potential pharmaceutical applications of pyrimidine derivatives, emphasizing their role in the discovery and development of new therapeutic agents (Muralidharan, James Raja, & Deepti, 2019).
Supramolecular Chemistry and Material Science : Hutchinson, Hanton, and Moratti (2010) explored the control of self-assembly through the influence of terminal hydroxymethyl groups on the metal coordination of pyrimidine-hydrazone Cu(II) complexes. Their findings contribute to the field of supramolecular chemistry, showcasing the ability to manipulate molecular structures for the development of materials with tailored properties, such as novel catalysts, sensors, and materials for electronic applications (Hutchinson, Hanton, & Moratti, 2010).
Propiedades
IUPAC Name |
3-methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c1-11-4(12)2-3(6(7,8)9)10-5(11)13/h2H,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVGROOQCSFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-1-methyl-4-(trifluoromethyl)-2(1H)-pyrimidinethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

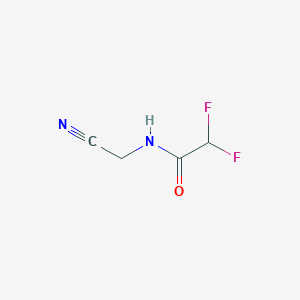
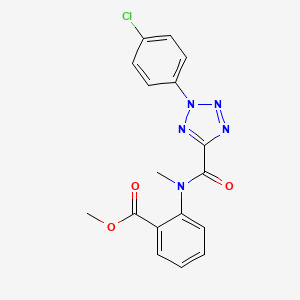
![7-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2868988.png)

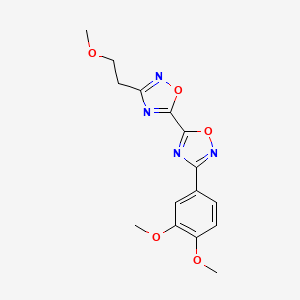
![5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride](/img/structure/B2868992.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2868993.png)


![4-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2868997.png)
![N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2868998.png)
![N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B2869000.png)
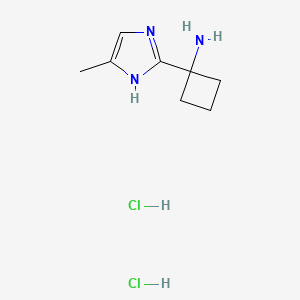
![2-Chloro-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2869005.png)